molecular formula C12H14ClNO B14686291 4-(4-Chlorophenoxy)-N,N-dimethylbut-2-yn-1-amine CAS No. 32498-59-2

4-(4-Chlorophenoxy)-N,N-dimethylbut-2-yn-1-amine

Katalognummer: B14686291
CAS-Nummer: 32498-59-2
Molekulargewicht: 223.70 g/mol
InChI-Schlüssel: VQIUIGZQVAYYSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Chlorophenoxy)-N,N-dimethylbut-2-yn-1-amine is an organic compound that belongs to the class of phenoxyamines. This compound is characterized by the presence of a chlorophenoxy group attached to a butynylamine backbone. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenoxy)-N,N-dimethylbut-2-yn-1-amine typically involves the reaction of 4-chlorophenol with N,N-dimethylbut-2-yn-1-amine under specific conditions. One common method includes the use of potassium hydroxide (KOH) to generate the phenoxy ion from 4-chlorophenol, which then reacts with N,N-dimethylbut-2-yn-1-amine to form the desired product . The reaction is usually carried out at elevated temperatures (70-80°C) with vigorous stirring to ensure complete dissolution and reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques, such as distillation and chromatography, are common in industrial production to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Chlorophenoxy)-N,N-dimethylbut-2-yn-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

4-(4-Chlorophenoxy)-N,N-dimethylbut-2-yn-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(4-Chlorophenoxy)-N,N-dimethylbut-2-yn-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular signaling and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(4-Chlorophenoxy)-N,N-dimethylbut-2-yn-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

32498-59-2

Molekularformel

C12H14ClNO

Molekulargewicht

223.70 g/mol

IUPAC-Name

4-(4-chlorophenoxy)-N,N-dimethylbut-2-yn-1-amine

InChI

InChI=1S/C12H14ClNO/c1-14(2)9-3-4-10-15-12-7-5-11(13)6-8-12/h5-8H,9-10H2,1-2H3

InChI-Schlüssel

VQIUIGZQVAYYSL-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CC#CCOC1=CC=C(C=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.